Enhanced Lipophilicity vs. Mono-Fluorinated Analogs
The addition of a 6-fluoro substituent to the 2-(trifluoromethyl)nicotinic acid scaffold significantly increases lipophilicity. This is a critical parameter for optimizing membrane permeability and oral bioavailability in drug candidates. Direct comparison of calculated LogP values shows a clear difference between the target compound and its non-6-fluorinated analog.
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 2.24 |
| Comparator Or Baseline | 2-(Trifluoromethyl)nicotinic acid: 1.48 (predicted) |
| Quantified Difference | Δ LogP = +0.76 |
| Conditions | In silico prediction using standard algorithms |
Why This Matters
This quantified increase in LogP indicates a measurable improvement in lipophilicity, which can translate to better passive membrane permeability and is a key differentiator for lead optimization in drug discovery.
